molecular formula C₁₉H₃₀N₅O₁₀P. C₄H₄O₄ B000773 Viread CAS No. 202138-50-9

Viread

Cat. No. B000773
M. Wt: 635.5 g/mol
InChI Key: VCMJCVGFSROFHV-WZGZYPNHSA-N
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Description

Viread, chemically known as Tenofovir disoproxil fumarate (TDF), is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection and chronic hepatitis B. It is an ester prodrug of tenofovir, designed to increase its bioavailability (Lyseng-Williamson, Reynolds, & Plosker, 2005).

Scientific Research Applications

  • Pre-Exposure Prophylaxis for HIV Prevention : Tenofovir (Viread) is being investigated for its use as pre-exposure prophylaxis (PrEP) to prevent HIV infection. However, there have been controversies over trial designs and consultations with communities, which might impact ongoing research (Mills, 2005).

  • Acquired Fanconi's Syndrome in HIV Patients : Tenofovir (Viread) is increasingly recognized as a cause of acquired Fanconi's syndrome in individuals with HIV (Mathew & Knaus, 2006).

  • Antiretroviral Therapy : Tenofovir disoproxil fumarate (Viread) is a potent, well-tolerated, and widely used antiretroviral agent for treating HIV infection. It effectively reduces viral load and is well tolerated in patients (Gallant & Pham, 2003); (Lyseng-Williamson, Reynolds, & Plosker, 2005).

  • Antiviral Drug Development : As an acyclic nucleotide analog, Viread, along with Hepsera, shows promise in the treatment of chronic viral diseases like HIV and HBV due to their long intracellular half-lives, which allows for once-daily dosing (Lee & Martin, 2006).

  • Industrial Synthesis : The optimized synthetic process for Viread offers advantages like cost-effectiveness, high yield, simplicity, and ease of work-up, making it suitable for industrialized production (Yan Na, 2014).

  • Diagnosis of Tenofovir-Related Osteomalacia : Whole body bone scintigraphy can help diagnose tenofovir-related osteomalacia, a condition that typically improves after discontinuing tenofovir and starting mineral supplementation (di Biagio et al., 2009).

Safety And Hazards

Viread has several warnings associated with its use. If you have hepatitis B, it may become active or get worse after you stop using Viread . You may need frequent liver function tests for several months . Viread is not recommended in patients with end-stage renal disease . You should not take Viread if you are allergic to tenofovir .

Future Directions

As of now, Viread is a mainstay of many antiretroviral therapy combinations and is now available in two different formulations, tenofovir disoproxil fumarate (TDF) and, the more recent, tenofovir alafenamide (TAF) . These two formulations have very different pharmacokinetics, which seem to affect their efficacy and safety . Future research may focus on improving the safety profile and efficacy of these drugs.

properties

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMJCVGFSROFHV-WZGZYPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N5O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050426
Record name Tenofovir disoproxil fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 13.4 mg/mL at 25 °C
Record name TENOFOVIR DISOPROXIL FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Like nucleoside reverse transcriptase inhibitors, the antiviral activity of tenofovir depends on intracellular conversion to an active metabolite; however, tenofovir is a nucleotide containing a phosphonate group and the steps and enzymes involved in enzymatic conversion to the active metabolite differ from those involved in the conversion of nucleoside reverse transcriptase inhibitors. Tenofovir is phosphorylated by cellular nucleotide kinases to tenofovir diphosphate; tenofovir diphosphate is a structural analog of deoxyadenosine-5-triphosphate, the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activities of the drug, tenofovir diphosphate appears to compete with deoxyadenosine-5-triphosphate for viral RNA-directed DNA polymerase and for incorporation into viral DNA. Following incorporation of tenofovir diphosphate into the viral DNA chain, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., Tenofovir disoproxil fumarate, a synthetic antiretroviral agent, is a nucleotide reverse transcriptase inhibitor. Tenofovir disoproxil fumarate is a prodrug and is not active until it undergoes diester hydrolysis in vivo to tenofovir and subsequently is metabolized to the active metabolite (tenofovir diphosphate). Following conversion to the pharmacologically active metabolite, tenofovir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). In vitro studies indicate that tenofovir is active against HIV-1, HIV-2, and hepatitis B virus (HBV); the drug also has some activity against HIV-2., Tenofovir disoproxil fumarate (TDF) is an oral prodrug and acyclic nucleotide analog of adenosine monophosphate that inhibits HIV-1 (HIV) reverse transcriptase. A growing subset of TDF-treated HIV(+) individuals presented with acute renal failure, suggesting tenofovir-associated kidney-specific toxicity. ... Previous studies using an HIV transgenic mouse model (TG) demonstrated specific changes in renal proximal tubular mitochondrial DNA (mtDNA) abundance. Nucleosides are regulated in biological systems via transport and metabolism in cellular compartments. In this study, the role(s) of organic anion transporter type 1 (OAT1) and multidrug-resistant protein type 4 (MRP4) in transport and regulation of tenofovir in proximal tubules were assessed. Renal toxicity was assessed in kidney tissues from OAT1 knockout (KO) or MRP4 KO compared with wild-type (WT, C57BL/6) mice following treatment with TDF (0.11 mg/day), didanosine (ddI, a related adenosine analog, 0.14 mg/day) or vehicle (0.1 M NaOH) daily gavage for 5 weeks. Laser-capture microdissection (LCM) was used to isolate renal proximal tubules for molecular analyses. mtDNA abundance and ultrastructural pathology were analyzed. mtDNA abundance in whole kidneys from both KO and WT was unchanged regardless of treatment. Renal proximal tubular mtDNA abundance from OAT1 KO also remained unchanged, suggesting prevention of TDF toxicity due to loss of tenofovir transport into proximal tubules. In contrast, renal proximal tubules from MRP4 KO exhibited increased mtDNA abundance following TDF treatment compared with WT littermates, suggesting compensation. Renal proximal tubules from TDF-treated WT and MRP4 KO exhibited increased numbers of irregular mitochondria with sparse, fragmented cristae compared with OAT1 KO. Treatment with ddI had a compensatory effect on mtDNA abundance in OAT1 KO but not in MRP4 KO. Both OAT1 and MRP4 have a direct role in transport and efflux of tenofovir, regulating levels of tenofovir in proximal tubules. Disruption of OAT1 activity prevents tenofovir toxicity but loss of MRP4 can lead to increased renal proximal tubular toxicity. These data help to explain mechanisms of human TDF renal toxicity., Tenofovir disoproxil fumarate (tenofovir DF) use has been associated with renal dysfunction and Fanconi syndrome. Tenofovir is taken up into renal tubules by anion transporters where high intracellular drug concentration may induce a functionally relevant depletion of mitochondrial DNA (mtDNA). /The researchers/ investigated if tenofovir may induce renal mtDNA depletion and respiratory chain dysfunction. Rats (n = 8) were gavaged daily with 100 mg x kg(-1) x d(-1) of tenofovir DF or didanosine. Kidneys and livers were examined after 8 weeks of treatment. The tenofovir group had significantly lower body and kidney weights than rats exposed to water or didanosine. Proximal but not distal tubules were of increased diameter and contained small lipid droplets. Tubular mitochondria were enlarged, and their crystal architecture was disrupted. Tenofovir-exposed kidneys contained low mtDNA copy numbers and impaired expression of mtDNA-encoded cytochrome c oxidase (COX) I but not nucleus-encoded COX IV subunits. Histochemistry demonstrated low tubular COX and nicotinamide adenine dinucleotide dehydrogenase (NADH-DH) activities, whereas succinate dehydrogenase activity was preserved. COX activity was preserved in the glomeruli of tenofovir-exposed rats. Didanosine did not elicit renal effects but, unlike tenofovir, depleted mtDNA in liver (by 52%). Tenofovir DF induces an organ-specific nephrotoxicity with mtDNA depletion and dysfunction of mtDNA-encoded respiratory chain subunits. The data do not support nephrotoxicity of didanosine.
Record name TENOFOVIR DISOPROXIL FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7165
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tenofovir Disoproxil Fumarate

Color/Form

White, fine, powder-like crystals

CAS RN

202138-50-9
Record name Tenofovir disoproxil fumarate
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Record name Tenofovir Disoproxil Fumarate [USAN]
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Record name Tenofovir disoproxil fumarate
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Record name bis{[(isopropoxycarbonyl)oxy]methyl} ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (2E)-but-2-enedioate (1:1)
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Record name TENOFOVIR DISOPROXIL FUMARATE
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Record name TENOFOVIR DISOPROXIL FUMARATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,740
Citations
JE Gallant, PA Pham - Expert Review of Anti-infective Therapy, 2003 - Taylor & Francis
Tenofovir disoproxil fumarate (Viread ® ) is the first nucleotide analog reverse transcriptase inhibitor to be approved by the Food and Drug Administration for the treatment of HIV …
Number of citations: 16 www.tandfonline.com
E De Clercq - 2006 - Future Medicine
With the recent approvalof Atripla™ by the US FDA for the treatment of AIDS as the first triple-drug combination one-a-day pill, it would appear appropriate to review both the origin and …
Number of citations: 37 www.futuremedicine.com
…, RAVE (Randomized Abacavir versus Viread Evaluation … - Aids, 2006 - journals.lww.com
Background: Long-term antiretroviral therapy, while dramatically reducing HIV-related morbidity and mortality, is associated with metabolic and morphological changes. Peripheral fat …
Number of citations: 343 journals.lww.com
DJ Porche - Journal of the Association of Nurses in AIDS Care, 2002 - Elsevier
Tenofovir Disoproxil Fumarate (Viread™) - ScienceDirect … Tenofovir Disoproxil Fumarate (Viread™) … Package insert: Viread™(tenofovir disoproxil fumarate) tablets, Author, Foster City, CA (2001) …
Number of citations: 16 www.sciencedirect.com
HJ Kim, JH Kim, JE Yeon, YS Seo… - Journal of Korean …, 2022 - synapse.koreamed.org
… A phase I study showed that the pharmacokinetic of DA-2802 was similar to Viread ® .13 … in the Viread ® group. Sixty subjects in the DA-2802 group and 51 subjects in the Viread ® …
Number of citations: 1 synapse.koreamed.org
RY Liang, JH Xu, CW Si, S Wang, J Shang, ZJ Yu… - Medicine, 2019 - ncbi.nlm.nih.gov
… Hence, this study analyzed the efficacy and safety of 2 TDF agents, Viread and Qingzhong, in … All our results show the noninferior efficacy of Qingzhong or Viread monotherapy for …
Number of citations: 3 www.ncbi.nlm.nih.gov
, … (Retrospective, Cohort, Renal, Viread) … - Alimentary …, 2020 - Wiley Online Library
Background Limited data exist regarding tenofovir disoproxil fumarate (TDF) safety and effectiveness in chronic hepatitis B virus–infected (CHB) patients with renal impairment (RI). …
Number of citations: 9 onlinelibrary.wiley.com
P VIREAD - 2016 - gilead.ca
… In this study, the pharmacokinetic profile of VIREAD was similar to that found to be safe and … was less in the VIREAD-treated group compared to the placebo group. Six VIREAD treated …
Number of citations: 1 www.gilead.ca
…, R Isentress, HP Isentress, N Viracept, FLT Viread… - 2003 - dukehealth.org
… Viread Ritonavir …
Number of citations: 2 www.dukehealth.org
K Singh, ET Bureau - The Economic Times, 2009 - pharmexcil.org
… for its best seller drug Viread (tenofovir disoproxil fumarate). In August, the Indian Patent Office in Delhi shot down two patents sought by the US firm for Viread after patient groups and …
Number of citations: 2 pharmexcil.org

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